molecular formula C18H22FN3O3S B2630838 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine CAS No. 2379947-85-8

2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine

Cat. No.: B2630838
CAS No.: 2379947-85-8
M. Wt: 379.45
InChI Key: CMAVXINCEQHSPO-UHFFFAOYSA-N
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Description

2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring substituted with a fluorophenyl group and a methanesulfonyl group, linked to a pyrimidine ring through a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with methanesulfonyl chloride.

    Linking to the Pyrimidine Ring: The final step involves the formation of the methoxy linkage to the pyrimidine ring, which can be achieved through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the methanesulfonyl group can influence its solubility and reactivity. The piperidine and pyrimidine rings provide structural stability and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(2-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine
  • 2-({1-[(2-Bromophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine
  • 2-({1-[(2-Iodophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine

Uniqueness

The presence of the fluorophenyl group in 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine distinguishes it from its analogs with different halogen substitutions. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it unique in its applications and effects.

Properties

IUPAC Name

2-[[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-14-9-20-18(21-10-14)25-12-15-5-4-8-22(11-15)26(23,24)13-16-6-2-3-7-17(16)19/h2-3,6-7,9-10,15H,4-5,8,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAVXINCEQHSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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